The compound is sourced from various chemical databases and literature, including PubChem and ChemicalBook. It falls under the classification of organic compounds with potential applications in pharmaceuticals due to its structural properties that allow for interactions with biological systems.
The synthesis of (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate typically involves several key steps:
Key parameters during synthesis may include:
The molecular structure of (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate features several notable elements:
The compound's structural data can be summarized as follows:
(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions:
The mechanism of action for (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate is not fully elucidated but can be inferred based on its structure:
Further studies are required to establish specific targets and pathways affected by this compound.
The physical and chemical properties of (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate include:
(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate has several scientific applications:
The systematic IUPAC name for this compound is (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate, reflecting its complete stereochemical configuration at three defined chiral centers [1] [3]. The stereodescriptors (3S,6S,8aS) specify the absolute configuration at carbons 3, 6, and 8a within the fused bicyclic octahydroindolizine system. Alternative nomenclature includes methyl (3S,6S,8aS)-6-({[(2-methylpropan-2-yl)oxy]carbonyl}amino)-5-oxooctahydro-3-indolizinecarboxylate, which adheres to IUPAC naming conventions for polycyclic alkaloid-derived structures. The consistent specification of stereochemistry distinguishes this compound from other stereoisomers, such as the (6S,8aR) variant documented under CAS 177320-36-4 [10].
This compound has the molecular formula C₁₅H₂₄N₂O₅, determined through high-resolution mass spectrometry and elemental analysis [1] [3] [5]. Key mass metrics include:
Table: Mass Spectrometry Data
Measurement Type | Value | Reference |
---|---|---|
Average Mass | 312.36 g/mol | [1] [3] |
Monoisotopic Mass | 312.1685 Da | [1] |
Exact Mass | 312.1690 Da | [4] |
Slight variations in reported exact masses (e.g., 312.1685 vs. 312.1690) stem from instrumental calibration differences but remain within acceptable analytical error margins (±0.0005 Da).
The molecule features a fused bicyclic octahydroindolizine core with three defined stereocenters, creating a rigid, conformationally constrained scaffold [4]. The relative configurations at positions 3(S), 6(S), and 8a(S) induce specific three-dimensional topography critical for molecular recognition in biological systems. The trans-fusion of the six- and five-membered rings, combined with the S-configuration at C8a, generates a concave molecular architecture that influences both reactivity and intermolecular interactions. The defined stereochemistry prevents epimerization under standard handling conditions, ensuring stereochemical integrity during synthetic applications [3] [4].
Table: Stereochemical Centers
Carbon Position | Configuration | Structural Role |
---|---|---|
C3 | S | Carboxylate attachment point |
C6 | S | Boc-protected amine location |
C8a | S | Ring fusion stereocenter |
Three key functional groups dominate the compound’s reactivity profile:
These groups collectively enable sequential deprotection-functionalization strategies, making the compound a versatile chiral building block for complex molecule synthesis.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1